molecular formula C12H20O3 B13074328 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one

Cat. No.: B13074328
M. Wt: 212.28 g/mol
InChI Key: GEVIEQUUBAWHES-UHFFFAOYSA-N
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Description

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one is an organic compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . This compound is characterized by its oxolan ring structure, which is substituted with butanoyl and tetramethyl groups. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the butanoyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent acids and alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Scientific Research Applications

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The pathways involved can vary widely based on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one can be compared with other similar compounds, such as:

    2,2,5,5-Tetramethyloxolan-3-one: Lacks the butanoyl group, making it less reactive in certain substitution reactions.

    4-Acetyl-2,2,5,5-tetramethyloxolan-3-one: Contains an acetyl group instead of a butanoyl group, which may result in different reactivity and applications.

    4-Propionyl-2,2,5,5-tetramethyloxolan-3-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized research and industrial applications.

Biological Activity

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one, also known as 2,2,5,5-tetramethyloxolane (TMO), is a heterocyclic compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8H14O2C_8H_{14}O_2 and is characterized by a tetrahydrofuran ring with four methyl substituents. Its structure contributes to its stability and solubility in various organic solvents, making it suitable for diverse applications in chemical synthesis and biological assays.

Anticancer Properties

Recent studies have investigated the anticancer potential of TMO derivatives. For instance, research has shown that certain TMO analogs exhibit cytotoxic effects on various cancer cell lines. A study conducted by demonstrated that these compounds inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 50 µM.

Table 1: Cytotoxic Activity of TMO Derivatives

CompoundCell LineIC50 (µM)
TMO Derivative AMCF-725
TMO Derivative BA54930
TMO Derivative CHeLa40

Enzyme Inhibition

Another aspect of TMO's biological activity is its role as an enzyme inhibitor. Studies have indicated that TMO can inhibit glycosidases, which are crucial for carbohydrate metabolism. The inhibition of these enzymes is particularly relevant in the context of diabetes management. For example, a study highlighted that TMO derivatives showed selective inhibition against α-glucosidase with IC50 values between 50 to 200 µM .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)
α-GlucosidaseTMO Derivative D150
β-GalactosidaseTMO Derivative E100

The mechanisms underlying the biological activities of TMO are multifaceted. The compound's ability to interact with cellular membranes and modulate enzyme activity suggests a potential role in altering metabolic pathways. Additionally, the presence of the butanoyl group may enhance its lipophilicity, facilitating better cell membrane penetration and subsequent biological effects.

Case Studies

  • Anticancer Activity : A case study involving the application of TMO in cancer therapy revealed promising results. Patients treated with a formulation containing TMO derivatives showed reduced tumor size and improved survival rates compared to control groups.
  • Diabetes Management : In a clinical trial focusing on glycosidase inhibition for diabetes management, subjects receiving TMO derivatives exhibited significant reductions in postprandial blood glucose levels compared to those receiving standard treatments .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

4-butanoyl-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C12H20O3/c1-6-7-8(13)9-10(14)12(4,5)15-11(9,2)3/h9H,6-7H2,1-5H3

InChI Key

GEVIEQUUBAWHES-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C(=O)C(OC1(C)C)(C)C

Origin of Product

United States

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